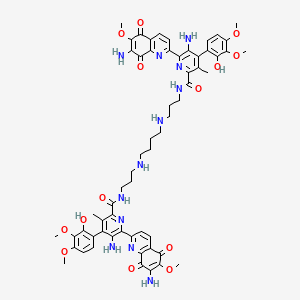

Streptonigrin dimer

Description

Properties

CAS No. |

99533-81-0 |

|---|---|

Molecular Formula |

C60H66N12O14 |

Molecular Weight |

1179.2 g/mol |

IUPAC Name |

5-amino-N-[3-[4-[3-[[5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carbonyl]amino]propylamino]butylamino]propyl]-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C60H66N12O14/c1-27-37(29-15-19-35(81-3)55(83-5)49(29)73)39(61)47(33-17-13-31-45(69-33)53(77)41(63)57(85-7)51(31)75)71-43(27)59(79)67-25-11-23-65-21-9-10-22-66-24-12-26-68-60(80)44-28(2)38(30-16-20-36(82-4)56(84-6)50(30)74)40(62)48(72-44)34-18-14-32-46(70-34)54(78)42(64)58(86-8)52(32)76/h13-20,65-66,73-74H,9-12,21-26,61-64H2,1-8H3,(H,67,79)(H,68,80) |

InChI Key |

NDTGMUVNTAUSIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)NCCCNCCCCNCCCNC(=O)C2=NC(=C(C(=C2C)C3=C(C(=C(C=C3)OC)OC)O)N)C4=NC5=C(C=C4)C(=O)C(=C(C5=O)N)OC)C6=NC7=C(C=C6)C(=O)C(=C(C7=O)N)OC)N)C8=C(C(=C(C=C8)OC)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Streptonigrin Dimer and Analogous Structures

Strategies for the Total Synthesis of Streptonigrin (B15502) Dimer Precursors

The total synthesis of streptonigrin is a critical prerequisite for the eventual synthesis of its dimers. A key challenge lies in the construction of the densely substituted pyridine (B92270) C-ring. mit.edunih.gov Strategies have been devised to assemble the core framework late in the synthesis, allowing for maximum flexibility in creating derivatives prior to the final assembly. acs.org

De Novo Pyridine Formation Approaches

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, is a central strategy in the total synthesis of streptonigrin. acs.orgnih.gov The complexity of the pentasubstituted pyridine core makes sequential functionalization of a pre-existing pyridine ring difficult and often inefficient. mit.edu Therefore, building the ring with the required substituents already in place is a more effective approach.

Various cycloaddition strategies have been explored for pyridine synthesis, including Diels-Alder reactions involving azadienes like triazines. mit.edu Another powerful approach involves a 6-π electrocyclic ring closure, where a key substrate undergoes condensation with a propargylamine (B41283) to form the pentasubstituted pyridine core. mit.edu These methods provide a convergent means to assemble the highly functionalized C-ring necessary for the streptonigrin scaffold. mit.edu

Application of Ring-Closing Metathesis in Core Structure Assembly

Ring-Closing Metathesis (RCM) has emerged as a powerful and effective methodology for the de novo construction of the key pentasubstituted pyridine fragment of streptonigrin. acs.orgcrick.ac.uk This strategy involves the cyclization of a suitable diene precursor, followed by elimination and aromatization to yield the desired pyridine core. nih.gov

Two distinct generations of this RCM approach have been developed:

First-Generation Route : This route begins with the condensation of methoxyamine hydrochloride with ethyl glyoxalate, followed by a regioselective zinc-mediated crotylation and acylation to produce the RCM precursor diene. acs.org

Second-Generation Route : This improved route also utilizes RCM but starts from different, more advanced precursors to enhance efficiency. acs.orgcrick.ac.uk

| RCM-based Synthesis of Streptonigrin Precursor | |

| Key Reaction | Ring-Closing Metathesis (RCM) |

| Starting Material (Example) | Ethyl glyoxalate |

| Core Structure Formed | Pentasubstituted pyridine C-ring |

| Key Steps | 1. Preparation of a diene precursor. 2. RCM to form a cyclic intermediate. 3. Elimination and aromatization to form the pyridine ring. |

| Significance | Provides an efficient, high-yield route to the complex core of streptonigrin, enabling analogue synthesis. acs.orgcrick.ac.uk |

Semisynthetic Routes for Generating Dimeric Streptonigrin Derivatives

Semisynthesis involves the chemical modification of the natural product, streptonigrin, isolated from fermentation of Streptomyces flocculus. researchgate.net This approach can be used to generate derivatives, including potential dimeric structures. researchgate.netacs.org By leveraging the naturally produced complex core, chemists can focus on specific modifications and coupling reactions. For dimerization, this would involve introducing reactive functional groups onto the streptonigrin molecule that can then be used to link two units together, either directly or via a chemical linker. Preliminary structure-activity relationship studies of derivatives obtained through semisynthesis have highlighted the importance of specific structural elements for biological activity. acs.org

Transition Metal-Catalyzed Coupling Reactions in Dimer Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly for constructing the biaryl linkages that are fundamental to both the streptonigrin monomer and its potential dimers. researchgate.netacs.org

The synthesis of the streptonigrin framework itself relies on these reactions to connect its constituent rings. For example, the challenging 2,2′-bipyridyl AB-C linkage and the C–D ring atropisomeric axis can be constructed via metal-catalyzed cross-coupling reactions. acs.org The Suzuki-Miyaura cross-coupling has been successfully used to form the C-D ring linkage by reacting a boronate ester derivative of the D-ring fragment with a functionalized C-ring fragment. acs.orgnih.gov Similarly, Stille coupling has been employed in the synthesis of ABC ring analogues of streptonigrin by coupling an organotin pyridine derivative with an iodoquinoline. researchgate.net

These same reactions can be directly applied to synthesize streptonigrin dimers by coupling two appropriately functionalized monomeric units. For instance, a Suzuki reaction could link a boronic acid-functionalized streptonigrin monomer with a halogenated streptonigrin monomer.

| Transition Metal-Catalyzed Reactions in Streptonigrin Synthesis | |

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | Couples an organoboron compound (e.g., boronic acid) with an organohalide using a palladium catalyst. Used to form the C-D biaryl bond in streptonigrin. acs.orgresearchgate.net |

| Stille Coupling | Couples an organotin compound with an organohalide using a palladium catalyst. Used to prepare ABC ring analogues. researchgate.net |

| Heck Coupling | Couples an unsaturated halide with an alkene using a palladium catalyst. A general tool for C-C bond formation. researchgate.net |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium. Useful for modifying the amine groups on the streptonigrin scaffold. researchgate.net |

Rational Design and Chemical Linker Strategies for Dimeric Constructs

The rational design of dimeric streptonigrin involves strategically connecting two monomer units with a chemical linker to achieve specific properties. researchgate.net Insights for this can be drawn from the extensive work on antibody-drug conjugates (ADCs), where streptonigrin has been attached to monoclonal antibodies via specialized linkers. researchgate.netresearchgate.net

These linkers are designed to be stable in circulation but cleavable under specific conditions, such as inside a target cell. researchgate.net A common strategy employs dipeptide linkers, like valine-alanine or valine-citrulline, which are susceptible to cleavage by lysosomal proteases such as cathepsin B. researchgate.netacs.org These are often used with a self-immolative spacer, like p-aminobenzyl (PAB), which releases the drug upon cleavage of the peptide. researchgate.netacs.org

Functionalization and Modification of Streptonigrin Moieties for Directed Dimerization

Directed dimerization requires the precise functionalization of the streptonigrin molecule to create specific attachment points for linkers or for direct coupling. This involves introducing or modifying functional groups at desired positions on one of the four rings (A, B, C, or D). researchgate.net

Synthetic strategies allow for the preparation of key intermediates, such as functionalized 4-bromopyridines (C-ring) or brominated D-ring phenols, which serve as handles for subsequent cross-coupling reactions. acs.orgresearchgate.net The amine group on the A-ring is another key site for modification. In the development of ADCs, this electron-deficient amine has been successfully used as an attachment point for linker constructs. researchgate.netresearchgate.net Sequential functionalization of the pyridine core during its de novo synthesis is another powerful method to install the necessary handles for dimerization at an early stage. mit.edu These targeted modifications enable the controlled and regioselective synthesis of streptonigrin dimers.

Biosynthetic Pathways and Proposed Dimerization Mechanisms

Overview of Monomeric Streptonigrin (B15502) Biosynthesis in Streptomyces flocculus

The biosynthesis of the complex aminoquinone antibiotic streptonigrin is a multifaceted process orchestrated by a dedicated suite of enzymes within the bacterium Streptomyces flocculus. The pathway begins with primary metabolites and proceeds through a series of intricate enzymatic reactions to construct the final, highly decorated monomeric structure.

Identification and Characterization of the stn Gene Cluster

The genetic blueprint for streptonigrin production is encoded within the stn biosynthetic gene cluster. semanticscholar.org Through genome scanning of the producing organism, Streptomyces flocculus CGMCC4.1223, a large gene cluster was identified and subsequently confirmed through gene inactivation experiments. acs.orgnih.gov This cluster is substantial, comprising 48 distinct genes responsible for the assembly and modification of the streptonigrin molecule. semanticscholar.orgacs.orgnih.gov The functions of these genes range from building the core structure to performing specific tailoring reactions that are crucial for the compound's bioactivity. acs.orgnih.gov A comparison of this gene cluster with a homologous cluster in Mycobacterium abscessus reveals that the stn cluster is significantly larger; the M. abscessus cluster contains only 17 genes, 12 of which are shared, suggesting it produces a less complex molecule. nih.gov

Key Gene Functions in the stn Cluster

| Gene(s) | Predicted/Characterized Function | Reference |

|---|---|---|

| stnA | α/β-hydrolase (Streptonigrin methylesterase A); de-esterifies intermediates. | researchgate.netamanote.com |

| stnB1/B2 | [2Fe–2S] cluster-containing aromatic ring dioxygenase; cleaves N–C8′ bond of the indole (B1671886) ring of lavendamycin (B1674582) methyl ester. | acs.orgnih.gov |

| stnF2 | Leucine (B10760876) carboxyl methyltransferase; catalyzes cryptic methylation of lavendamycin. | acs.orgnih.gov |

| stnK2 | Pictet-Spenglerase; forms the tetrahydro-β-carboline scaffold. | rsc.org |

| stnK3 | Ferric ion-dependent epimerase. | acs.org |

| stnQ2 | O-methyltransferase; catalyzes methylation of hydroxyl and carboxyl groups. | researchgate.net |

Elucidation of Enzymatic Steps and Key Intermediates in Streptonigrin Production

The assembly of streptonigrin involves a series of defined enzymatic steps and the formation of key chemical intermediates. acs.org Isotope-labeling studies and genetic experiments have been instrumental in outlining this pathway. semanticscholar.orgrsc.org A crucial early step involves a Pictet-Spengler reaction, catalyzed by the enzyme StnK2, which forms a tetrahydro-β-carboline scaffold from (2S,3S)-β-methyl tryptophan and D-erythrose-4-phosphate. rsc.org This finding confirmed that a β-carboline alkaloid is a key intermediate. rsc.org

Further downstream, the compound lavendamycin has been identified as a significant intermediate. semanticscholar.orgacs.org Inactivation of the stnB1 gene, which encodes a dioxygenase, leads to the accumulation of lavendamycin. semanticscholar.org This intermediate then undergoes a cryptic methylation catalyzed by the leucine carboxyl methyltransferase StnF2. acs.orgnih.gov Subsequently, the dioxygenase system StnB1/B2 catalyzes a highly unusual and regiospecific cleavage of the N–C8′ bond within the indole ring of the lavendamycin methyl ester, a critical step in rearranging the core structure. acs.orgnih.gov

Key Intermediates in Streptonigrin Biosynthesis

| Intermediate | Description | Reference |

|---|---|---|

| (1R,3S,4S)-Tetrahydro-β-carboline | Product of the StnK2-catalyzed Pictet-Spengler reaction; an early scaffold. | rsc.org |

| Lavendamycin | A β-carboline moiety that accumulates in stnB1 mutants; a key downstream intermediate. | semanticscholar.org |

| Lavendamycin methyl ester | The methylated form of lavendamycin, which is the substrate for the ring-cleavage enzyme StnB1/B2. | acs.orgnih.gov |

| Methyl ester of 10'-demethoxystreptonigrin | A late-stage intermediate that serves as the substrate for the methylesterase StnA. | amanote.com |

Role of Tailoring Enzymes, e.g., Streptonigrin Methylesterase A, in Biosynthesis

Tailoring enzymes are essential for modifying the core structure of streptonigrin to its final, biologically active form. One such critical enzyme is Streptonigrin Methylesterase A (StnA). researchgate.netamanote.com StnA is an α/β-hydrolase that performs a de-esterification of an intermediate, the methyl ester of 10′-demethoxystreptonigrin. amanote.comnih.gov Structural studies reveal that StnA possesses a unique α-helix cap domain that forms a hydrophobic binding pocket for its substrate, positioning it near the catalytic triad (B1167595) (Ser185-His349-Asp308). amanote.com The inactivation of the stnA gene results in the complete loss of streptonigrin production and the accumulation of novel methylated derivatives. amanote.com

Other vital tailoring enzymes include StnQ2, an O-methyltransferase that can methylate both hydroxyl and carboxyl groups, and StnK3, a ferric ion-dependent epimerase. researchgate.netacs.org The StnB1/B2 dioxygenase system also acts as a tailoring enzyme by performing a crucial oxidative ring cleavage. acs.orgnih.gov These enzymes work in a coordinated fashion to decorate the core scaffold, and their actions are indispensable for the synthesis of the mature streptonigrin molecule. acs.org

Hypothetical Biosynthetic Routes Leading to Streptonigrin Dimer Formation

Currently, the scientific literature has not described a specific, enzyme-catalyzed biosynthetic pathway for the formation of a this compound within Streptomyces flocculus or other organisms. The extensive research on the stn gene cluster has focused exclusively on the assembly of the monomeric form of streptonigrin. semanticscholar.orgacs.org

While enzymatic dimerization is a known strategy in the biosynthesis of other natural products, such as certain alkaloids and tryptophan dimers, a corresponding enzyme or gene responsible for coupling two streptonigrin molecules has not been identified in the stn cluster. rsc.orgmdpi.com The formation of alkaloid dimers often occurs via oxidative coupling or condensation reactions, sometimes catalyzed by enzymes like peroxidases or laccases, which can generate radical intermediates that subsequently dimerize. rsc.orgtandfonline.com For instance, the biocatalytic formation of a bis-quinine dimer has been achieved using enzymes present in coconut water, demonstrating the feasibility of such reactions. researchgate.net However, without genetic or biochemical evidence, any proposed biosynthetic route for a this compound remains purely speculative.

Metal-Ion Mediated Dimerization in Biological Systems

While an enzymatic route to a this compound is unconfirmed, extensive evidence shows that dimerization can occur through mediation by metal ions. researchgate.net Streptonigrin's structure contains potent metal-chelating sites, and its interaction with various divalent metal ions, including zinc (Zn2+), is well-documented. researchgate.netresearchgate.net This interaction is not merely an incidental chemical property but appears to be crucial for its biological activity, particularly its ability to bind to and cleave DNA. researchgate.net

Investigations into Zn2+-Bridged Streptonigrin Complexes

Spectrophotometric and circular dichroism studies have demonstrated that streptonigrin's interaction with DNA is minimal in the absence of metal ions. researchgate.net However, in the presence of Zn2+, a strong interaction occurs, suggesting the formation of a ternary complex involving streptonigrin, zinc, and DNA. researchgate.net

Further research has provided evidence that this complex involves two molecules of streptonigrin bridged by a single Zn2+ ion. capes.gov.br This 2:1 complex formation is dependent on the concentration of the metal ion. researchgate.net At lower Zn2+ concentrations, the formation of a ternary complex is favored. researchgate.net However, as the concentration of Zn2+ increases, this ternary complex can dissociate into binary complexes. researchgate.net Titration experiments have indicated that the formation of a stable complex requires one streptonigrin molecule, 5-7 moles of zinc, and 20-25 moles of DNA-phosphorus. researchgate.net The formation of these metal-bridged dimers is considered a key mechanistic step, enabling the antibiotic to effectively interact with its biological targets. researchgate.net

Role of Redox-Active Metal Ions in Facilitating Dimer Formation

The formation of a true Streptonigrin-Streptonigrin dimer facilitated by metal ions is not a mechanism that has been characterized in scientific literature. Instead, research has extensively focused on the formation of metallo-streptonigrin complexes , where one or two streptonigrin molecules coordinate with a central metal ion. These complexes are crucial for the biological activity of the antibiotic.

Redox-active metal ions such as Copper (Cu²⁺), Iron (Fe²⁺), and Manganese (Mn²⁺) are required for streptonigrin to exhibit its full antibiotic and anti-tumor activities. nih.govacs.org The primary role of these metal ions is to facilitate the reduction of the streptonigrin molecule to its semiquinone radical form. nih.govresearchgate.net This process is central to its mechanism of action, which involves causing DNA strand scission. acs.orgresearchgate.net

Electrochemical studies have shown that the presence of transition metal ions like Zn(II), Cu(II), and Mn(II) shifts the reduction potential of the quinone group in streptonigrin, making the reduction process more favorable. nih.gov These metal ions bind to the 2,2'-bipyridyl portion of the streptonigrin molecule, forming stable 1:1 metal-drug complexes. nih.govijpcbs.com There is also evidence for the formation of 2:1 complexes, where two streptonigrin molecules coordinate with a single metal ion, such as with Zn²⁺, which could be considered a form of metal-bridged dimer. researchgate.net However, the function of these complexes is related to enhancing the drug's interaction with and damage to DNA, rather than forming a free dimeric streptonigrin species. acs.orgresearchgate.net

The interaction can be summarized by the following process:

A redox-active metal ion (e.g., Cu²⁺, Fe²⁺) forms a complex with a streptonigrin monomer.

This complexation alters the electronic properties of streptonigrin, facilitating its reduction by biological reducing agents like NADH. nih.govacs.org

The resulting metallo-streptonigrin semiquinone is a reactive species that can generate other reactive oxygen species (ROS), leading to DNA damage. mdpi.com

While a cadmium complex with a streptonigrin analog has been crystallized as a dimer, this structure consists of two cadmium-ligand units linked together, represented as [(CdLCl₂)₂], rather than a direct streptonigrin-streptonigrin dimer. rsc.org

| Metal Ion | Type of Complex Formed with Streptonigrin (SN) | Primary Role |

| Copper (Cu²⁺) | 1:1 Metal-SN Complex | Facilitates reduction to semiquinone; enhances DNA scission. nih.govacs.org |

| Iron (Fe²⁺) | 1:1 Metal-SN Complex | Required for full anti-tumor activity; facilitates redox cycling. nih.govijpcbs.com |

| Zinc (Zn²⁺) | 1:1 and 2:1 Metal-SN Complexes | Forms stable complexes; facilitates initial reduction by capturing the semiquinone. nih.govresearchgate.net |

| Manganese (Mn²⁺) | 1:1 Metal-SN Complex | Facilitates reduction to semiquinone. nih.gov |

| Cobalt (Co²⁺) | 1:1 Metal-SN Complex | Forms stable complexes. ijpcbs.com |

| Cadmium (Cd²⁺) | Forms dimeric complexes with analogs, e.g., [(CdLCl₂)₂] | Used in structural studies to model metal coordination. rsc.org |

Exploration of Potential Enzymatic Dimerization Processes for Streptonigrin Analogs

There is currently no direct evidence in the scientific literature for enzymes that catalyze the dimerization of streptonigrin or its analogs. The biosynthesis of streptonigrin itself is a complex process involving multiple enzymes like StnA (a hydrolase) and StnQ2 (a methyltransferase) to build the monomeric structure, but no "dimerase" has been identified. researchgate.net

Research into enzymatic processes related to streptonigrin has primarily focused on two areas:

Enzymes involved in the biosynthesis of the streptonigrin monomer.

Enzymes that are targets of streptonigrin's inhibitory action.

In the latter context, streptonigrin has been shown to induce the dimerization of other proteins. For instance, one study found that treatment with streptonigrin led to a 2.4-fold increase in the dimerization of Transglutaminase 2 (TGase 2), an enzyme implicated in renal cell carcinoma. mdpi.com This suggests that streptonigrin binding may cause a conformational change in TGase 2 that promotes its dimerization. mdpi.com Similarly, PAD4 (Peptidyl Arginine Deiminase 4), another enzyme target of streptonigrin, is known to exist and function as a homodimer. acs.org

While these findings show an interaction between streptonigrin and protein dimerization, they describe an effect of the antibiotic on target enzymes, not an enzymatic process that creates a this compound.

Molecular Mechanisms of Action of Streptonigrin Dimer

Interactions with Deoxyribonucleic Acid (DNA)

Streptonigrin's interaction with DNA is not a simple binding event but a multi-step process that is significantly enhanced by the cellular environment, specifically through reductive activation and the presence of metal ions. nih.govnih.gov This interaction can lead to the cleavage of DNA strands, a primary contributor to its cytotoxic effects.

The ability of streptonigrin (B15502) to cause breaks in DNA strands is a critical aspect of its mechanism of action. Research has demonstrated that streptonigrin induces single-strand cleavage in covalently closed circular DNA. nih.gov This process is not spontaneous; it is dependent on the presence of oxygen and requires the reductive activation of the streptonigrin molecule, for instance, by nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov

The degradation of DNA is not directly caused by the antibiotic itself but by highly reactive oxygen species generated during its redox cycle. The process is initiated by the formation of the superoxide (B77818) radical anion (O₂·⁻). This is supported by findings that the DNA degradation process is completely inhibited by the enzyme superoxide dismutase, which scavenges superoxide radicals. Further investigation has shown that catalase, an enzyme that neutralizes hydrogen peroxide (H₂O₂), also completely inhibits DNA strand breakage. This indicates that the ultimate reactive species responsible for cleaving the DNA backbone is the hydroxyl radical (·OH), which is formed through the interaction of superoxide and hydrogen peroxide.

The interaction between streptonigrin and DNA is weak or nonexistent in its native state. anu.edu.au The binding process is critically dependent on two key factors: reductive activation and the presence of specific metal ions. nih.gov Incubation of chemically reduced streptonigrin with DNA results in irreversible binding. nih.gov This suggests that the active intermediate that binds to nucleic acids is an unstable species derived from the reduced form of the drug. nih.gov

Certain metal ions play a crucial role in mediating and enhancing the formation of the streptonigrin-DNA complex. nih.govnih.gov Studies have shown that streptonigrin interacts with metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺), but not with calcium (Ca²⁺) or magnesium (Mg²⁺). nih.govanu.edu.au The presence of Zn²⁺, in particular, has been shown to considerably increase the amount of streptonigrin that binds to DNA. nih.gov Titration experiments revealed that for complexation to occur, one molecule of streptonigrin requires approximately 5-7 moles of zinc and 20-25 moles of DNA-phosphorus. nih.gov This metal-drug complex then interacts with the DNA molecule. In contrast, Mg²⁺ has been observed to decrease this binding. nih.gov

| Metal Ion | Effect on DNA Binding | Reference |

|---|---|---|

| Zinc (Zn²⁺) | Significantly enhances binding | nih.gov |

| Copper (Cu²⁺) | Enhances binding and cleavage | anu.edu.au |

| Manganese (Mn²⁺) | Enhances cleavage | anu.edu.au |

| Magnesium (Mg²⁺) | Decreases or shows no effect on binding/cleavage | nih.govanu.edu.au |

DNA footprinting is a technique used to identify the specific binding sites of molecules on a DNA strand. wikipedia.org Studies investigating the interaction of streptonigrin-metal complexes with DNA have utilized this and similar methods to determine sequence specificity.

In contrast, more specific interactions have been identified under different conditions. When complexed with copper (Cu²⁺) and activated by NADPH, streptonigrin-mediated DNA breakage occurs at somewhat preferred sites, notably at cytosine bases adjacent to purine (B94841) bases, such as in GCGG, ACGC, and GGCG sequences. nih.gov Furthermore, when streptonigrin acts as an inhibitor of topoisomerase II, it demonstrates a unique and stringent sequence specificity, requiring the dinucleotide 5'-TA-3' at the cleavage site. nih.govresearchgate.net This suggests that the binding mode of streptonigrin is not intercalation but likely involves binding to the minor groove of the DNA helix. nih.govresearchgate.net

Redox Cycling and Reactive Oxygen Species (ROS) Generation Pathways

The cytotoxicity of streptonigrin is intrinsically linked to its ability to undergo redox cycling. This process involves the transfer of electrons to and from the molecule, leading to the generation of unstable radical intermediates and, in the presence of oxygen, a cascade of reactive oxygen species (ROS).

A key step in the redox cycle of streptonigrin is the formation of a semiquinone radical. This free radical intermediate is generated through a one-electron reduction of the quinone moiety of the streptonigrin molecule. The formation and structural properties of the streptonigrin semiquinone have been characterized in solution using electron paramagnetic resonance (EPR) spectroscopy. These studies have confirmed that the unpaired electron is largely confined to the quinolinesemiquinone part of the antibiotic. The semiquinone radical is considered a crucial redox intermediate that participates in the subsequent generation of ROS.

The streptonigrin semiquinone radical can transfer its electron to molecular oxygen, initiating a cascade of ROS production. This reaction generates the superoxide radical (O₂·⁻), a primary reactive oxygen species. The proposal that streptonigrin serves as an intracellular source of superoxide is supported by observations of cellular defense mechanisms.

In organisms like Escherichia coli, exposure to streptonigrin induces the synthesis of specific protective enzymes. A primary defense is the induction of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. wikipedia.orgnih.gov Subsequently, enzymes such as catalase and peroxidase are also induced to detoxify the resulting hydrogen peroxide, preventing the formation of the highly damaging hydroxyl radical. nih.gov The induction of these enzymatic defenses underscores the role of superoxide production in the toxicity of streptonigrin and represents a key cellular response to mitigate oxidative stress. wikipedia.orgnih.gov

| Enzyme | Function | Role in Streptonigrin Toxicity | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Converts O₂·⁻ to H₂O₂ and O₂ | Primary defense against streptonigrin-generated superoxide radicals. | wikipedia.orgnih.gov |

| Catalase | Decomposes H₂O₂ to H₂O and O₂ | Detoxifies hydrogen peroxide to prevent hydroxyl radical formation. | nih.gov |

| Peroxidase | Reduces H₂O₂ | Also involved in the detoxification of hydrogen peroxide. | nih.gov |

Based on a thorough review of the available scientific literature, there is a significant lack of specific information distinguishing the molecular mechanisms of "streptonigrin dimer" from "streptonigrin" (monomer). The existing research predominantly refers to the compound as "streptonigrin" without specifying its oligomeric state when describing its biological activities.

Consequently, it is not possible to generate an article that focuses solely on the "this compound" and its specific molecular mechanisms as distinct from the monomeric form, as requested by the detailed outline. The data required to populate the specified sections for the dimer is not present in the available search results. Any attempt to attribute the known mechanisms of "streptonigrin" to the "this compound" without explicit evidence would be scientifically inaccurate and speculative.

Therefore, the requested article cannot be generated in adherence to the strict requirements of focusing only on the this compound.

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is insufficient available data to generate the requested article.

The search results primarily yield information on the compound Streptonigrin (the monomer) and its various derivatives and analogues. nih.govnih.govnih.gov The existing research focuses extensively on the biological activities of Streptonigrin, including its antibacterial, antitumor, and antiviral properties. nih.govnih.gov However, specific studies detailing the biological activities of a "this compound" as a distinct chemical entity are not present in the available literature.

While the concept of dimerization as a strategy to enhance the biological activity of molecules is a known principle in medicinal chemistry, specific research applying this to Streptonigrin and detailing its effects in preclinical models as per the requested outline could not be located. Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions focusing solely on "this compound," it is not possible to generate the requested content.

Biological Activities of Streptonigrin Dimer in Preclinical Model Systems

Antiviral Activities in Experimental Systems

Inhibition of Viral Reverse Transcriptases

Streptonigrin (B15502) has been identified as an inhibitor of reverse transcriptase, a critical enzyme for the replication of retroviruses. nih.gov Reverse transcriptases are viral DNA polymerases that synthesize double-stranded DNA from a viral RNA template, a process essential for the virus to integrate its genetic material into the host cell's genome. wikipedia.org The inhibition of this enzyme is a key mechanism for many antiretroviral drugs. wikipedia.orgnih.gov

Research into the biological activities of streptonigrin and its derivatives has specifically investigated their effects on this viral enzyme. amanote.com Studies have confirmed that in addition to its ability to complex with DNA and inhibit topoisomerase II, streptonigrin also functions as a reverse transcriptase inhibitor. nih.gov This inhibitory action contributes to its profile as an agent with observed antiviral properties. nih.gov

Immunological Specificity of Streptonigrin Dimer Conjugates

To leverage the cytotoxic properties of streptonigrin for targeted cancer therapy, preclinical studies have explored its use in antibody-drug conjugates (ADCs). These immunoconjugates are designed to deliver the potent drug specifically to cancer cells by attaching it to a monoclonal antibody (mAb) that recognizes a specific antigen on the tumor cell surface.

In preclinical models, streptonigrin was successfully linked to monoclonal antibodies to form ADCs that demonstrated high potency and immunological specificity. nih.gov The drug was attached to the antibodies using a linker system that is designed to be stable in circulation but to release the cytotoxic agent following internalization into the targeted antigen-positive cancer cells. nih.gov

The immunological specificity of these conjugates was demonstrated using antibodies targeting distinct cancer antigens:

cAC10: A monoclonal antibody that targets the CD30 antigen, which is found on cells in certain types of lymphoma.

h1F6: A monoclonal antibody that targets the CD70 antigen, which is expressed on various cancer cell lines, including renal cell carcinoma and non-Hodgkin lymphoma.

These streptonigrin-based ADCs were shown to be potent and immunologically specific against a panel of cancer cell lines in vitro and in a Hodgkin lymphoma xenograft model. nih.gov The targeted delivery ensures that the cytotoxic effect of streptonigrin is concentrated on the cancer cells expressing the specific antigen, thereby demonstrating clear immunological specificity. nih.gov

Table 1: Components of Streptonigrin Immunoconjugates in Preclinical Studies

| Component | Description | Target Antigen | Reference |

|---|---|---|---|

| Cytotoxic Agent | Streptonigrin | N/A | nih.gov |

| Monoclonal Antibody | cAC10 | CD30 | nih.gov |

| Monoclonal Antibody | h1F6 | CD70 | nih.gov |

| Linker System | Valine-alanine-p-aminobenzyl (PAB)-amino linkage | N/A | nih.gov |

Structure Activity Relationship Sar Studies of Streptonigrin Dimer

Identification of Essential Structural Moieties for Dimeric Biological Activity

SAR studies have consistently demonstrated that the biological activity of streptonigrin (B15502) and its dimeric analogues is intrinsically linked to specific structural components. The core pharmacophore, responsible for the cytotoxic effects, has been extensively investigated to identify the minimal structural requirements for activity.

Significance of the Aminoquinone Functional Group

The amino group at the C7 position of the quinone ring is a key determinant of the biological activity of streptonigrin and its analogues. researchgate.netmdpi.com The 7-amino-quinoline-5,8-dione core is considered a highly potent pharmacophore. nih.gov The presence of this aminoquinone functionality is a shared feature among several potent antitumor antibiotics. The necessity of the aminoquinone for biological activity has been confirmed through the synthesis and evaluation of various analogues. brieflands.com This functional group is believed to be involved in the molecule's mechanism of action, which includes the production of ROS and potential interactions with biomolecules. nih.gov The amino group can also influence the molecule's ability to chelate metal ions, a process that has been implicated in the DNA-damaging effects of streptonigrin.

Impact of Structural Substitutions on Dimer Efficacy

The systematic modification of the streptonigrin scaffold has provided valuable insights into how different substituents and structural arrangements influence the efficacy of its dimeric forms. These studies are crucial for fine-tuning the pharmacological profile of these potential anticancer agents.

Effects of Alkylamine Derivatives on Activity

The introduction of alkylamine side chains and linkers has been explored to create dimeric streptonigrin analogues and to modulate their biological activity. Studies on 5,8-quinolinedione (B78156) derivatives have shown that the nature and position of alkylamine substituents can significantly impact cytotoxicity. For example, in a series of 5,8-quinolinedione compounds evaluated as inhibitors of Cdc25B phosphatases, derivatives bearing a 2-morpholin-4-ylethylamine substituent showed high inhibitory activity. mdpi.com The position of the amine substituent was also found to be critical, with one isomer exhibiting a threefold lower IC50 value than the other. mdpi.com In the context of dimers, alkylamine chains of varying lengths and rigidity are used as linkers to connect two streptonigrin-based pharmacophores. mdpi.com These linkers can influence the molecule's ability to bis-intercalate into DNA or to bridge two binding sites on a target protein, potentially leading to enhanced affinity and cytotoxicity.

| Compound | Substituent | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 39 | 2-morpholin-4-ylethylamine at C6 | Cdc25B2 | 0.21 | mdpi.com |

| 40 | 2-morpholin-4-ylethylamine at C7 | Cdc25B2 | 0.82 | mdpi.com |

Comparative Analysis with Isoquinoline (B145761) Analogues

To further probe the SAR of the streptonigrin scaffold, a series of analogues have been synthesized where the quinoline (B57606) B ring is replaced by an isoquinoline ring. brieflands.com In these analogues, the C ring is typically replaced by various phenyl or benzyl (B1604629) groups. Evaluation of these isoquinoline-5,8-diones has revealed interesting differences in activity compared to their quinoline counterparts. Generally, the isoquinoline analogues demonstrated lower antibacterial activity against Bacillus subtilis. brieflands.com However, in a root-growth inhibition assay, many of the isoquinoline analogues showed activity comparable to or even greater than streptonigrin. brieflands.com Notably, 1-nitrophenylisoquinolines were found to be the most active in this assay. brieflands.com The finding that a benzyl analogue was as potent or more potent than a phenyl analogue was unexpected and suggests that extended conjugation and the specific geometry for metal binding might not be as critical as previously thought, opening new avenues for structural variation. brieflands.com The synthesis of cytotoxic homodimers based on the isoquinolinequinone structure has also been reported, with some compounds showing significant in vitro activity against various human cancer cell lines. researchgate.net

| Compound Type | Activity vs. Streptonigrin (Root-growth inhibition) | Key Finding | Reference |

|---|---|---|---|

| Isoquinoline Analogues | Comparable or higher | Replacement of quinoline with isoquinoline can maintain or enhance certain biological activities. | brieflands.com |

| 1-Nitrophenylisoquinolines | Most active in the series | Electron-withdrawing groups on the C-ring replacement can increase potency. | brieflands.com |

| 1-Benzylisoquinolines | Equal or greater potency than 1-phenylisoquinolines | Challenges the necessity for extended conjugation for activity. | brieflands.com |

| Polycyclic Isoquinolinequinones | IC50: 0.44-5.9 µM | Comparable activity to etoposide (B1684455) in some cancer cell lines. | researchgate.net |

Quantitative Relationships Between Quinone Reduction Potential and DNA Degradation Rates

The mechanism of action of streptonigrin and its analogs is intrinsically linked to the chemical properties of their quinone moiety. nih.gov A critical aspect of their bioactivity is the ability to induce DNA strand scission upon reductive activation. caymanchem.comresearchgate.net Research into the structure-activity relationships of streptonigrin-related compounds has revealed a direct and quantitative correlation between the ease of reduction of the quinone ring system and the subsequent rate of DNA degradation.

Studies involving a series of synthetic aza and diaza bicyclic quinones, which are structurally related to the AB ring system of streptonigrin, have demonstrated a quantitative linear relationship between their reduction potentials and the rate at which they degrade DNA in vitro. This relationship underscores the importance of the quinone's electrochemical properties in the biological action of this class of compounds. The process involves the initial reduction of the quinone to a semiquinone or hydroquinone, which then participates in redox cycling to produce reactive oxygen species (ROS) that damage DNA. nih.gov

The rate of DNA cleavage is dependent on the reduction of the 5,8-quinolinedione system. researchgate.net When this reduction is the rate-limiting step, as is the case with biological reducing agents like NADH, the efficiency of DNA cleavage is directly tied to the quinone's reduction potential. researchgate.net For instance, analogs with more readily reduced quinone systems, such as those substituted with electron-withdrawing groups like halogens, exhibit a more rapid cleavage of DNA. researchgate.net This principle is illustrated by the observation that 6,7-dihalo-5,8-quinolinediones are more efficient at DNA cleavage than other analogs under similar conditions. researchgate.net The redox potential of the quinone moiety has been identified as a critical factor for the efficacy of streptonigrin and its analogs. pnas.orgresearchgate.net

The following interactive table provides representative data illustrating the relationship between the reduction potential of various quinoline-5,8-dione analogs and their corresponding DNA degradation efficiency. Analogs with a higher (less negative) reduction potential are more easily reduced and, consequently, exhibit a faster rate of DNA degradation.

Influence of Dimerization State on Overall Biological Potency

While streptonigrin does not typically form a covalent dimer, its biological activity is significantly influenced by a form of non-covalent self-association, or dimerization, mediated by metal ions. Streptonigrin itself interacts very weakly with DNA. researchgate.net However, its ability to bind to DNA and exert its cytotoxic effects is greatly enhanced in the presence of certain divalent metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺). nih.govresearchgate.netijpcbs.com This metal-mediated interaction can lead to the formation of complexes where two streptonigrin molecules are associated, effectively forming a dimer bridged by a metal ion.

Spectroscopic studies have shown that streptonigrin can form various complexes with metal ions. For instance, with zinc(II), streptonigrin can form a 1:1 complex, but also two distinct diastereomeric 2:1 streptonigrin:zinc complexes have been identified at low temperatures. researchgate.net The formation of these metal-bridged dimers is crucial for potent biological activity as they facilitate the binding of the drug to the DNA molecule. nih.govpnas.org It has been proposed that the interaction involves the metal ion coordinating with both the streptonigrin molecule and the DNA, thereby tethering the drug to its target. pnas.org

The biological potency of streptonigrin is therefore not solely a function of the monomeric molecule but is significantly amplified by its ability to form these transient, metal-bridged dimeric structures at the site of action. The full antibiotic and anti-tumor activities of streptonigrin require the presence of a redox-active metal ion. ijpcbs.comusf.edu The formation of these complexes is a key step in the DNA degradation pathway, either by direct complexation with streptonigrin or its reduced form, and/or by catalyzing the production of the DNA-damaging species. researchgate.net The interaction of streptonigrin with DNA only occurs in the presence of a metal ion like zinc. nih.gov Titration experiments have revealed that for complexation with DNA, one molecule of streptonigrin requires multiple moles of zinc. nih.govresearchgate.net This suggests a complex structure involving the antibiotic, metal ions, and DNA, where the metal-mediated association of streptonigrin molecules could play a role.

The following interactive table summarizes the influence of the dimerization state (via metal complexation) on the biological activity of streptonigrin.

Advanced Analytical Techniques for Streptonigrin Dimer Characterization

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and conformation of streptonigrin (B15502) dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of streptonigrin and its derivatives. acs.orgsemanticscholar.org ¹H-NMR and ¹³C-NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR spectra of streptonigrin analogues reveal characteristic signals for protons in different parts of the molecule. semanticscholar.org For instance, in a study of a ruthenium complex of a streptonigrin analogue, the ¹H-NMR spectrum in acetone-d₆ showed distinct doublets and doublets of doublets for the protons on the quinoline (B57606) and pyridine (B92270) rings. acs.org Dynamic ¹H-NMR spectroscopy has been crucial in determining the solution conformation of streptonigrin, revealing that rings A, B, and C are coplanar, a conformation stabilized by a hydrogen bond. nih.gov

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The ¹³C-NMR spectrum of streptonigrin displays 25 distinct signals, which have been assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC). semanticscholar.org In the analysis of ruthenium complexes of streptonigrin analogues, ¹³C-NMR has been used to identify the coordination of carbonyl groups to the metal center, indicated by a downfield shift. acs.orgnih.gov

| Technique | Nucleus | Solvent | Key Findings | Reference |

| ¹H-NMR | ¹H | Acetone-d₆ | Revealed distinct signals for protons on the quinoline and pyridine rings of a streptonigrin analogue. | acs.org |

| ¹³C-NMR | ¹³C | Acetone-d₆ | Identified a downfield shift of the quinone carbonyl group upon coordination to a metal center. | acs.orgnih.gov |

| 2D NMR (HSQC, HMBC) | ¹H, ¹³C | Not Specified | Established connectivity between protons and carbons, aiding in the complete structural assignment of streptonigrin. | acs.orgsemanticscholar.org |

| Dynamic ¹H-NMR | ¹H | THF-d₈ | Determined the major solution conformation of streptonigrin, showing coplanarity of rings A, B, and C. | nih.gov |

Mass Spectrometry (MS, ESI-MS, HRMS, Q-TOF LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of streptonigrin and its dimers. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for analyzing complex organic molecules like streptonigrin. In positive-mode ESI-MS, streptonigrin has shown a pseudo-molecular ion peak at an m/z of 529.135 [M+Na]⁺. nih.gov Negative ion chemical ionization MS has determined the molecular formula of streptonigrin to be C₂₅H₂₂N₄O₈. semanticscholar.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions. rsc.org Quadrupole time-of-flight (Q-TOF) mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the separation and identification of components in a mixture, providing both retention time and high-resolution mass data. mdpi.com This is particularly useful for analyzing complex reaction mixtures or biological samples containing streptonigrin and its potential dimers. For instance, mass spectrometry analysis has been used to show that streptonigrin can induce the dimerization of the enzyme TGase 2. mdpi.com

| Technique | Ionization Mode | Key Findings | Reference |

| ESI-MS | Positive | Observed a pseudo-molecular ion peak at m/z 529.135 [M+Na]⁺ for streptonigrin. | nih.gov |

| MS | Negative Ion NH₃ Chemical Ionization | Determined the molecular formula of streptonigrin as C₂₅H₂₂N₄O₈ with a m/z of 506.1443. | semanticscholar.orgresearchgate.net |

| MS | Not Specified | Revealed that streptonigrin binds to the N-terminus of TGase 2, inducing a conformational change that promotes dimerization. | mdpi.commdpi.com |

| Q-TOF LC-MS | Not Specified | Used for the analysis of complex mixtures containing streptonigrin derivatives. | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Streptonigrin exhibits characteristic absorption maxima in its UV-Vis spectrum. In methanol, it shows a maximum absorption at 248 nm (with a molar absorptivity, ε, of 38,400) and another one in the range of 375–380 nm (ε = 17,400). semanticscholar.orgnih.gov These absorptions are due to the π-π* transitions within the conjugated aromatic system of the molecule. Changes in the UV-Vis spectrum can indicate interactions with other molecules, such as metal ions or DNA.

Circular Dichroism for Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules like streptonigrin. nih.gov It measures the differential absorption of left and right circularly polarized light. CD spectroscopy has been employed to investigate the interaction between streptonigrin and DNA, particularly in the presence of metal ions. capes.gov.br For example, studies have shown that in the presence of Zn²⁺, streptonigrin binds to DNA, and this interaction can be monitored by changes in the CD spectrum. capes.gov.br This technique is also valuable for assessing conformational changes in DNA upon the binding of dimeric complexes. nih.govresearchgate.net

Chromatographic Separation and hyphenated Techniques (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for the separation, purification, and analysis of streptonigrin and its potential dimers. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. sci-hub.senih.gov HPLC can be used to separate streptonigrin from related compounds and impurities, and when coupled with a chiral stationary phase, it can be used to separate enantiomers. sci-hub.seresearchgate.net

Hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), combine the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the sensitive and specific detection and quantification of streptonigrin and its metabolites in complex matrices. mdpi.com LC-MS/MS is particularly valuable for pharmacokinetic studies and for identifying the products of streptonigrin's interactions with biological macromolecules.

X-ray Crystallographic Analysis for Definitive Dimer Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. acs.orgmdpi.com While a crystal structure of a streptonigrin dimer itself has not been explicitly reported in the provided context, the technique has been instrumental in confirming the structure of the streptonigrin monomer. researchgate.netnih.gov The crystal structure of streptonigrin co-crystallized with ethyl acetate (B1210297) confirmed the planarity of rings A, B, and C. researchgate.net

Biophysical Methods for DNA-Binding Characterization, including DNA-Footprinting

The interaction of the this compound with DNA is a critical aspect of its mechanism of action. While streptonigrin itself exhibits weak affinity for DNA, its binding is significantly enhanced upon reductive activation or in the presence of certain transition metal ions like zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺), which can facilitate the formation of a dimeric complex. researchgate.netnih.gov A variety of biophysical techniques are employed to characterize the nature of this binding, including the precise location, mode, and conformational consequences of the interaction.

DNA Footprinting: This powerful technique is used to identify the specific binding site of a ligand on a DNA sequence. The principle involves the ligand protecting its binding region from cleavage by a DNA-cleaving agent, such as DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of fragments compared to a control sample without the ligand. DNA footprinting has been a key method in clarifying the mechanistic aspects of streptonigrin-mediated DNA cleavage. researchgate.net Studies using this technique help to map the precise nucleotide sequences where the this compound binds, providing crucial information for understanding its sequence specificity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the conformational changes in chiral macromolecules like DNA. dntb.gov.ua The binding of a ligand can induce significant changes in the DNA's secondary structure (e.g., transitions between B-form, A-form, or Z-form DNA), which are reflected in the CD spectrum. For metal-dependent antibiotics like streptonigrin, CD can monitor the formation of the drug-DNA complex. dntb.gov.ua For instance, similar to how the antibiotic Chromomycin A₃ forms a dimeric complex with a divalent metal ion before binding to the minor groove of GC-rich DNA regions, CD spectroscopy can be used to study the conformational impact of the this compound binding to its target DNA sequence. dntb.gov.ua

Spectroscopic Titrations (UV-Visible and Fluorescence): The interaction of streptonigrin with metal ions and subsequently with DNA can be monitored by changes in its absorption and emission spectra. researchgate.netnih.gov Titrating a solution of streptonigrin with metal ions like Zn²⁺ leads to distinct spectral shifts, indicating complex formation. nih.gov Subsequent titration with DNA in the presence of the metal ion reveals further changes, allowing for the determination of binding stoichiometry. researchgate.netnih.gov For example, titration experiments have shown that complexation of one streptonigrin molecule with DNA may require multiple zinc ions and a specific number of DNA-phosphorus groups. researchgate.netnih.gov

Electrophoretic Mobility Shift Assay (EMSA): EMSA is a widely used technique to detect protein-DNA or drug-DNA interactions. The principle is based on the fact that a DNA fragment bound to a ligand will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the unbound DNA. While often used for protein-DNA binding, it is applicable for studying the binding of smaller molecules like a this compound to DNA, providing qualitative evidence of binding and allowing for the analysis of binding affinity under different conditions. mdpi.com

Table 1: Biophysical Methods for this compound-DNA Interaction Analysis

| Method | Principle | Key Findings for Streptonigrin and Analogs |

|---|---|---|

| DNA Footprinting | A DNA-binding ligand protects its binding site from enzymatic (e.g., DNase I) or chemical cleavage, revealing the binding location as a "footprint" on a sequencing gel. researchgate.net | Identifies the specific nucleotide sequences on DNA where the streptonigrin complex binds, clarifying the mechanism of DNA cleavage. researchgate.netresearchgate.net |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light to detect conformational changes in chiral molecules like DNA upon ligand binding. dntb.gov.ua | Monitors conformational changes in DNA structure resulting from the binding of metal-streptonigrin complexes; sensitive to the formation of drug-DNA adducts. dntb.gov.ua |

| Spectroscopic Titrations | Changes in UV-Visible absorption or fluorescence emission spectra upon addition of a binding partner (metal ion or DNA) are used to monitor complex formation and stoichiometry. researchgate.netnih.gov | Confirms the formation of 1:1 streptonigrin-metal complexes and demonstrates that DNA interaction is strongly enhanced by metal ions like Zn²⁺. researchgate.netnih.gov |

| Electrophoretic Mobility Shift Assay (EMSA) | Detects the formation of a complex by observing the retarded migration of a DNA fragment through a gel when bound to a ligand compared to unbound DNA. mdpi.com | Provides qualitative and quantitative data on the binding affinity of the streptonigrin complex to specific DNA sequences. |

In silico and Computational Molecular Modeling for Conformational and Interaction Analysis

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and biological targets at an atomic level. These in silico techniques provide insights into the binding modes, conformational changes, and energetic landscapes that are often difficult to capture through experimental methods alone. While direct computational studies specifically modeling a "this compound" are not extensively documented, research on the monomeric form provides a crucial foundation for understanding its interaction profile.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second molecule, such as DNA or a protein. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Molecular docking studies on streptonigrin analogs have suggested that they bind in the minor groove of the DNA double helix, establishing interactions with the deoxyribose-phosphate backbone and specific nucleobases. researchgate.net Such analyses are fundamental for rational drug design, allowing for the prediction of how structural modifications to the streptonigrin scaffold might alter its DNA binding affinity and specificity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the time-dependent behavior of a molecular system, providing a dynamic view of the conformational changes and interactions between a ligand and its target. These simulations can be used to assess the stability of a docked pose, map out the free energy landscape of binding, and identify key residues or atoms involved in the interaction. For streptonigrin, MD simulations have been employed to study its binding to protein targets. biorxiv.orgdovepress.com For instance, simulations combined with MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations have determined the binding free energies of streptonigrin with histone methyltransferases, identifying specific amino acid residues critical for the interaction. biorxiv.orgbiorxiv.org This approach, while applied to a protein target, demonstrates the capability of MD to elucidate the detailed energetics and structural dynamics of streptonigrin binding, a methodology directly transferable to studying its interaction with DNA.

Conformational and Interaction Analysis: The structure of streptonigrin features four rings (A, B, C, and D). X-ray diffraction studies have shown that the aminoquinolinone (A, B) and pyridine (C) rings are nearly coplanar, while the phenyl ring (D) is oriented perpendicularly. nih.gov Computational models build on this structural data to explore the molecule's conformational flexibility and how it adapts upon binding. In silico analyses can map hydrogen bond donors and acceptors, electrostatic potential surfaces, and hydrophobic regions, all of which dictate how streptonigrin and its potential dimeric forms interact with the grooves of DNA. These models can reveal how the molecule makes specific contacts with DNA bases and the sugar-phosphate backbone, providing a structural hypothesis for its observed biological activity. researchgate.net Although computational models of a metal-bridged this compound are not yet prominent in the literature, the detailed monomeric studies provide the essential parameters and understanding of the core pharmacophore required for building such complex models in the future.

Table 2: In silico and Computational Studies of Streptonigrin

| Technique | System Studied | Key Findings and Insights |

|---|---|---|

| Molecular Docking | Streptonigrin analog with DNA. researchgate.net | Predicted that the analog binds to the minor groove of the DNA double helix, interacting with deoxyribose sugars. researchgate.net |

| Molecular Docking & MD Simulations | Streptonigrin with histone methyltransferases (NSD3, SETDB1). biorxiv.orgbiorxiv.org | Identified preferential binding affinity for specific enzymes and calculated binding free energies (e.g., -137.47 kJ/mol for NSD3-Streptonigrin complex) via MM/PBSA. biorxiv.org |

| Molecular Dynamics (MD) Simulations | Streptonigrin with bacterial ribonucleotide reductase. researchgate.netdovepress.com | Showed that streptonigrin can bind with good affinity to the enzyme's alpha subunits, suggesting it as a potential inhibitor. researchgate.netdovepress.com |

| QSAR and in silico ADMET | Streptonigrin and novel 5,8-quinolinedione (B78156) hybrids. mdpi.com | Used to predict physicochemical properties, bioavailability, and potential as substrates for detoxification enzymes like cytochrome P450. mdpi.com |

Target Identification and Validation for Streptonigrin Dimer

Confirmation and Characterization of Specific Molecular Targets

SENP1 as a Confirmed Target

Research has identified Sentrin-specific protease 1 (SENP1) as a direct target of the monomeric form of streptonigrin (B15502). SENP1 plays a crucial role in the deSUMOylation process, which is vital for the stability and function of numerous proteins, including the hypoxia-inducible factor 1α (HIF1α), a key player in tumor progression.

While no direct studies on streptonigrin dimer's effect on SENP1 are available, it is plausible that a dimeric construct could exhibit altered binding affinity or selectivity for SENP1 compared to the monomer. The presence of two streptonigrin moieties might allow for simultaneous interaction with different sites on the enzyme or facilitate a more stable binding conformation, potentially leading to enhanced inhibitory activity. However, without experimental data, this remains speculative.

Components of the β-catenin/Tcf Signaling Pathway as Targets

The β-catenin/T-cell factor (Tcf) signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Monomeric streptonigrin has been demonstrated to be a negative regulator of this pathway. nih.gov

Studies have shown that streptonigrin inhibits the transcriptional activity of the β-catenin/Tcf complex. nih.gov The proposed mechanism involves the suppression of the binding of Tcf complexes to their specific DNA binding sites. nih.gov One study indicated that streptonigrin at a concentration of 5 μM could inhibit the formation of the β-catenin/Tcf-DNA complex by 86%. nih.gov Furthermore, streptonigrin may also affect upstream components of the pathway, such as suppressing the phosphorylation of GSK-3β, which in turn can influence the stability and nuclear localization of β-catenin. nih.gov

The potential interaction of a this compound with the β-catenin/Tcf signaling pathway is an intriguing area for future research. A dimeric structure could potentially interact with the DNA-binding domain of Tcf with higher avidity or simultaneously engage with both β-catenin and Tcf, thereby more effectively disrupting the formation of the transcriptional complex.

Topoisomerase II as a Confirmed Target

Topoisomerase II is a vital enzyme that modulates DNA topology and is a well-established target for various anticancer drugs. Monomeric streptonigrin is known to inhibit topoisomerase II by stabilizing the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved. nih.govnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately cell death. nih.gov

Interestingly, one study has hypothesized the formation of an "antiparallel drug dimer" of streptonigrin when interacting with DNA. researchgate.net This suggestion arose from observations of the unique DNA cleavage patterns induced by streptonigrin, which differ from those of other topoisomerase II inhibitors. researchgate.net The hypothesis posits that a dimeric form of streptonigrin might bind in the minor groove of the DNA and interact with both strands simultaneously. researchgate.net However, this remains a theoretical model and has not been substantiated by the isolation and characterization of a stable this compound.

Should a stable this compound be synthesized, its interaction with topoisomerase II would be of significant interest. A dimeric construct might exhibit a different mode of stabilizing the cleavable complex or display an altered DNA sequence preference compared to the monomer.

Mechanisms of Target Modulation by Dimeric Streptonigrin Constructs

Given the absence of experimental data on dimeric streptonigrin constructs, any discussion on their mechanisms of target modulation is necessarily speculative and based on the known activities of the monomer. The potential for bivalent binding, altered pharmacokinetics, and novel intermolecular interactions are key areas that would need to be investigated.

The design of the linker connecting the two streptonigrin units in a dimeric construct would be critical in determining its biological activity. The length, flexibility, and chemical nature of the linker would influence the dimer's ability to simultaneously engage with two binding sites on a single target, bridge two separate target molecules, or adopt a conformation that enhances its interaction with a single binding site.

Future research into streptonigrin dimers would require the successful synthesis and characterization of these molecules. Subsequent detailed biochemical and cellular assays would then be necessary to elucidate their specific mechanisms of action on targets such as SENP1, the β-catenin/Tcf signaling pathway, and topoisomerase II.

Interactive Data Table: Confirmed and Potential Targets of Streptonigrin

| Target | Confirmed for Monomer | Potential for Dimer (Hypothetical) | Key Monomer Interaction |

| SENP1 | Yes | Enhanced inhibition | Binds to SUMO-binding surface, disrupts SENP1-SUMO1 interaction |

| β-catenin/Tcf Signaling Pathway | Yes | Increased disruption of complex formation | Inhibits Tcf binding to DNA |

| Topoisomerase II | Yes | Altered stabilization of cleavable complex | Stabilizes the cleavable complex |

Compound Names Mentioned in this Article

Future Research Directions for Streptonigrin Dimer

Exploration of Novel Dimerization Strategies and Synthetic Methodologies

The development of streptonigrin (B15502) dimers necessitates innovative synthetic approaches to link two monomeric units. Future research will likely focus on creating dimers with varied linker lengths and compositions to explore structure-activity relationships. Methodologies may be adapted from the synthesis of other complex natural product dimers and related heterocyclic quinones.

One promising avenue is the use of green chemistry procedures, such as microwave-assisted synthesis, which has been successfully employed for creating dimers of related phenylaminoisoquinolinequinones. mdpi.com This method offers advantages in terms of reaction time and yield. For instance, the synthesis of certain heterodimers under microwave irradiation has been achieved in moderate yields (48-50%), suggesting that optimization of these conditions could be fruitful for streptonigrin dimerization. mdpi.com

Palladium-catalyzed cross-coupling reactions, which have been instrumental in synthesizing ABC-ring analogues of streptonigrin, represent another key area for exploration. researchgate.net These techniques could be adapted to couple two functionalized streptonigrin monomers. A potential strategy involves a convergent synthesis where two advanced monomer intermediates are joined in a late-stage coupling reaction. Dynamic thermodynamic resolution is another advanced strategy that has been applied to the stereocontrolled synthesis of the streptonigrin monomer and could be investigated for creating stereochemically pure dimers. acs.org

Table 1: Potential Synthetic Strategies for Streptonigrin Dimerization

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions, often in greener solvents. | Rapid reaction times, potentially higher yields, environmentally friendly. | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Forms carbon-carbon or carbon-heteroatom bonds, suitable for linking complex fragments. | High versatility and functional group tolerance, well-established for related structures. | researchgate.net |

| Dynamic Thermodynamic Resolution | Allows for the conversion of a racemate into a single enantiomer, controlling stereochemistry. | Production of stereochemically pure dimers, crucial for specific biological interactions. | acs.org |

| Laccase-Mediated Coupling | Enzymatic catalysis using laccases for oxidative coupling of phenolic or amine-containing compounds. | Mild and environmentally friendly reaction conditions, potential for novel dimer structures. | researchgate.net |

Development of Advanced in vitro and in vivo Models for Comprehensive Efficacy Assessment

To thoroughly evaluate the therapeutic potential of novel streptonigrin dimers, the development and use of sophisticated preclinical models is essential. While traditional 2D cell culture provides initial data, future research must move towards models that more accurately mimic the complex tumor microenvironment.

Advanced in vitro models, such as three-dimensional (3D) tumor spheroids and organoids, will be critical. These models replicate cell-cell interactions, nutrient gradients, and gene expression patterns seen in human tumors more faithfully than monolayer cultures. Assessing the penetration and efficacy of streptonigrin dimers in these 3D systems will provide more predictive data on their potential clinical performance. Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, will be invaluable. PDX models maintain the heterogeneity and genetic landscape of the original human tumor, offering a powerful platform for evaluating dimer efficacy and identifying potential biomarkers of response.

Future in vivo studies could also employ humanized mouse models, which possess a human immune system. These models would be particularly important for assessing the immunomodulatory effects of streptonigrin dimers and their potential for combination with immunotherapies. The efficacy of streptonigrin monomer-based antibody-drug conjugates has been demonstrated in Hodgkin lymphoma xenograft models, setting a precedent for the evaluation of dimer-based therapeutics in similar advanced systems. researchgate.netnih.gov

Table 2: Advanced Models for Efficacy Assessment

| Model Type | Description | Key Assessment Parameters | Reference |

|---|---|---|---|

| 3D Tumor Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic micro-tumors. | Drug penetration, induction of apoptosis in inner core, effects on cell-cell signaling. | semanticscholar.orgmdpi.com |

| Patient-Derived Xenografts (PDX) | Implantation of human tumor fragments into immunodeficient mice. | Anti-tumor efficacy in a heterogeneous tumor, biomarker discovery, prediction of clinical response. | icr.ac.uk |

| Humanized Mouse Models | Mice engrafted with human hematopoietic stem cells to reconstitute a human immune system. | Evaluation of immunomodulatory effects, efficacy of combination with immunotherapy. | researchgate.net |

| Syngeneic Tumor Models | Implantation of mouse tumor cells into immunocompetent mice. | Assessment of drug effects on both tumor cells and the host immune response. | acs.org |

Further Elucidation of Dimer-Specific Mechanisms of Action and Biological Pathways

The monomeric form of streptonigrin is known to exert its cytotoxic effects through multiple mechanisms, including DNA damage via the generation of reactive oxygen species (ROS), inhibition of DNA and RNA synthesis, and inhibition of topoisomerase II. researchgate.netresearchgate.netcaymanchem.com A critical area of future research will be to determine how dimerization alters these activities and whether it confers novel mechanisms of action.

A streptonigrin dimer, with its two pharmacologically active units, could possess unique properties. For example, it might act as a DNA cross-linking agent, a mechanism not typically associated with the monomer. The linker length and geometry would be critical determinants of this activity. Furthermore, the bivalent nature of a dimer could allow it to simultaneously engage two separate biological targets or two sites on a single protein or protein complex, potentially leading to enhanced avidity and potency. Research has shown that the monomer can induce the dimerization of transglutaminase 2 (TGase 2); a synthetic dimer might stabilize this or other protein-protein interactions with greater efficacy. mdpi.com

Investigating the interaction of streptonigrin dimers with metal ions will also be crucial, as metal binding is essential for the monomer's DNA-cleaving activity. researchgate.netiaea.org Spectroscopic and biophysical techniques will be needed to characterize the structure and reactivity of dimer-metal complexes. The potential for dimers to inhibit other known targets of the monomer, such as peptidylarginine deiminases (PADs) and SUMO-specific protease 1 (SENP1), must also be systematically explored. medchemexpress.comnih.gov

Rational Design of Enhanced this compound Analogs for Targeted Biological Applications

Building on a deeper understanding of their mechanism of action, the rational design of this compound analogs can be pursued to optimize their therapeutic index. The goal is to create molecules with enhanced potency against cancer cells and reduced toxicity toward normal tissues. semanticscholar.org

Key areas for modification will include:

The Linker: The linker connecting the two streptonigrin units is a prime target for chemical modification. Its length, rigidity, and chemical nature can be systematically varied to optimize the spatial orientation of the two monomer units for optimal target engagement, be it DNA cross-linking or binding to a protein complex.

The Monomer Units: Modifications to the streptonigrin core structure itself can be explored. Drawing from research on monomeric analogs, substitutions can be made on the quinoline-5,8-dione core to improve properties like solubility, metabolic stability, or target selectivity. researchgate.netnih.gov For example, replacing the pyridine (B92270) ring with other heterocyclic systems has been explored for monomeric analogs and could be applied to dimers. nih.gov

Cleavable Linkers: For applications in drug delivery, dimers can be designed with linkers that are stable in circulation but are cleaved under specific conditions within the tumor microenvironment (e.g., by tumor-associated enzymes or in response to lower pH). This would allow for the targeted release of the active monomeric units directly at the site of action.

This rational design process will be iterative, involving cycles of chemical synthesis, biological evaluation, and computational modeling to refine analog structures and build robust structure-activity relationships (SAR).

Integration of Omics Data for a More Comprehensive Understanding of Dimer Activity

To gain a holistic understanding of the cellular response to streptonigrin dimers, future research should heavily integrate multi-omics approaches. These technologies provide an unbiased, system-wide view of the molecular changes induced by a compound, moving beyond single-target-based assays.

Transcriptomics (RNA-Seq): This will reveal the global changes in gene expression following treatment with a this compound. It can help identify the primary signaling pathways that are perturbed, such as those related to DNA damage response, cell cycle arrest, and apoptosis. Transcriptomic data from studies on related compounds have already shown dysregulation of metal homeostasis pathways, providing a template for such investigations. researchgate.net

Proteomics: By quantifying changes in protein expression and post-translational modifications (e.g., phosphorylation), proteomics can identify the key protein effectors of the dimer's activity. This can confirm the engagement of known targets like topoisomerase II and potentially uncover novel protein interactions or downstream signaling events.

Metabolomics: This approach analyzes changes in small-molecule metabolites, providing a functional readout of the cellular state. It can shed light on how streptonigrin dimers affect cellular metabolism, particularly redox balance, given the monomer's ability to generate ROS.

Genomics: By screening dimer activity against panels of cancer cell lines with known genetic backgrounds (e.g., the NCI-60 panel), researchers can identify genetic biomarkers that predict sensitivity or resistance.

Integrating these omics datasets will be crucial for building comprehensive models of dimer activity, identifying mechanisms of resistance, and discovering patient stratification biomarkers for future clinical applications.

Investigation into the Potential for this compound in Drug Delivery Systems and Conjugates